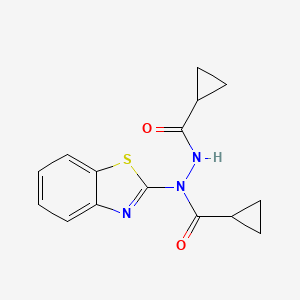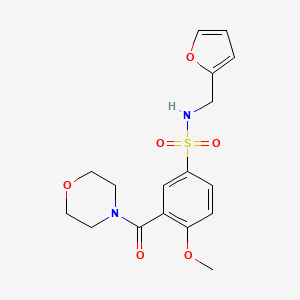
N-(2-furylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves reactions under specific conditions to achieve the desired chemical structure. For instance, compounds like N-(3-Methoxybenzoyl)benzenesulfonamide have been synthesized via the reaction of benzenesulfonyl chloride with substituted benzaldehydes in the presence of a catalyst or activating agent, showcasing the general approach to synthesizing such molecules. These processes highlight the complexity and precision required in chemical synthesis to obtain compounds with specific functional groups and structural features (Sreenivasa et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of benzenesulfonamide derivatives, including X-ray diffraction studies, has provided insights into their crystalline structures, showcasing how these compounds crystallize in various crystal systems with specific unit cell parameters. Such studies reveal the precise arrangement of atoms within the compound, including hydrogen bonding, C-H…O, and C-H…π interactions, which play a crucial role in stabilizing the crystal structure (Sreenivasa et al., 2014).
Chemical Reactions and Properties
The reactivity of benzenesulfonamide derivatives with different chemical agents under various conditions highlights their chemical properties and potential for further modification. For example, the formation of complex molecules through reactions such as gold(I)-catalyzed oxidation and alkynyl migration indicates the versatility and reactivity of these compounds, suggesting a wide range of chemical transformations they can undergo (Wang et al., 2014).
Applications De Recherche Scientifique
Pharmaceutical Applications
Idiopathic Pulmonary Fibrosis and Cough Treatment : Certain phosphatidylinositol 3-kinase inhibitors, structurally related to the compound , have been evaluated for their potential in treating idiopathic pulmonary fibrosis and cough. These compounds have shown promise in in vitro studies and have proceeded to clinical trials, underscoring their therapeutic potential in respiratory conditions (Norman, 2014).
Cognitive Enhancement : Derivatives like SB-399885 have been identified as potent and selective 5-HT6 receptor antagonists with the capability to enhance cognitive functions. This has implications for the treatment of disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Chemical Synthesis and Materials Science
Photodynamic Therapy for Cancer : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in photodynamic therapy, a significant advancement in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition : N-substituted benzenesulfonamides, including compounds with structural similarities to the one , have been studied for their ability to inhibit carbonic anhydrase, an enzyme of interest for the development of diuretic, anti-glaucoma, and anticancer agents (Di Fiore et al., 2011).
Cytotoxicity and Carbonic Anhydrase Inhibition : A series of benzenesulfonamides were synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. The results indicate their promise for further exploration as anticancer agents (Gul et al., 2016).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-23-16-5-4-14(26(21,22)18-12-13-3-2-8-25-13)11-15(16)17(20)19-6-9-24-10-7-19/h2-5,8,11,18H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNUMFRSINQAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5588118.png)
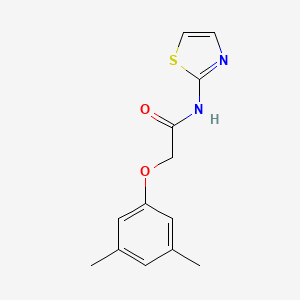
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)
![N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5588137.png)
![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)
![N-(1-{[1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]carbonyl}piperidin-4-yl)acetamide](/img/structure/B5588150.png)
![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)
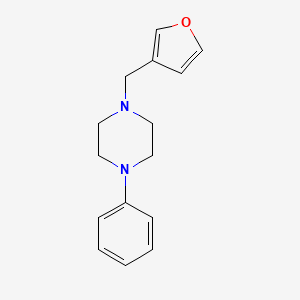
![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)
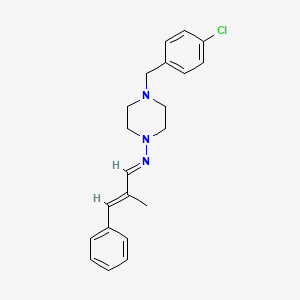
![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)
![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5588209.png)
